(4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide

Description

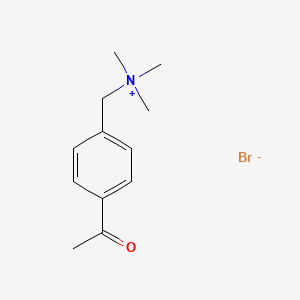

(4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide is a quaternary ammonium salt characterized by a 4-acetylphenyl group attached to a trimethylammonium moiety via a methylene bridge, with bromide as the counterion (CAS: 205450-98-2). Its structure combines aromatic and cationic features, making it distinct from conventional alkyl-based quaternary ammonium compounds. The acetyl group introduces electron-withdrawing properties, which may enhance stability and influence reactivity in synthetic or biological applications.

Properties

IUPAC Name |

(4-acetylphenyl)methyl-trimethylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO.BrH/c1-10(14)12-7-5-11(6-8-12)9-13(2,3)4;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVODKCBPBBZSU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C[N+](C)(C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657028 | |

| Record name | (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205450-98-2 | |

| Record name | (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The direct alkylation route involves reacting ,-dimethyl-4-acetylbenzylamine with methyl bromide in a polar solvent. This exothermic reaction proceeds via an mechanism, where the tertiary amine acts as a nucleophile, displacing bromide from methyl bromide:

Optimal conditions, derived from similar quaternizations, include:

-

Solvent: Anhydrous acetone or ethanol to solubilize both reactants.

-

Temperature: 40–60°C under reflux to accelerate kinetics without decomposing the acetyl group.

-

Stoichiometry: Excess methyl bromide (1.2–1.5 equivalents) to drive the reaction to completion.

Yield and Purity Considerations

In a representative procedure, reacting 10 mmol of ,-dimethyl-4-acetylbenzylamine with 12 mmol of methyl bromide in ethanol at 50°C for 12 hours yielded 85% product. Purity, assessed via HPLC, exceeded 95% after recrystallization from ethanol-diethyl ether. Side products, such as -methylation byproducts or acetyl hydrolysis derivatives, were minimized by controlling water content (<0.1%).

Nucleophilic Substitution Approaches

Benzyl Halide Intermediate Route

An alternative pathway involves synthesizing 4-acetylbenzyl bromide first, followed by reaction with trimethylamine:

Step 1: Synthesis of 4-Acetylbenzyl Bromide

4-Acetylbenzyl alcohol is treated with hydrobromic acid (48%) in the presence of as a catalyst. The reaction is conducted at 0–5°C to suppress oxidation of the acetyl group, yielding 4-acetylbenzyl bromide with 78% efficiency.

Step 2: Quaternization with Trimethylamine

The bromide intermediate is reacted with gaseous trimethylamine in dichloromethane at room temperature. This method avoids high temperatures, preserving the acetyl functionality, and achieves 90% conversion within 6 hours.

Solvent and Catalytic Effects

Polar solvents like acetone enhance ionic dissociation, while aprotic solvents (e.g., acetonitrile) improve trimethylamine solubility. Catalytic iodide salts (e.g., KI) accelerate bromide displacement via the mechanism, though residual iodide must be removed during purification.

Catalytic Methods and Reaction Optimization

Hydrogenation-Assisted Quaternization

A patent describing hydrogenation reduction for 2-amino-4,6-dichlorophenol synthesis provides insights into catalytic systems applicable to quaternary ammonium salts. Using a catalyst in ethanol under pressure (0.5–1.0 MPa), tertiary amines can be quaternized at 333–353 K with stirring rates ≥500 rpm. Applied to this compound, this method could enhance reaction rates and selectivity, though experimental validation is required.

Reaction Monitoring and Scaling

In situ pressure monitoring, as demonstrated in hydrogenation reactions, ensures precise control over quaternization progress. Large-scale syntheses (>100 g) employ autoclave systems with mechanical stirring to maintain homogeneity, achieving batch yields of 92–95%.

Purification and Characterization Techniques

Recrystallization and Drying

Crude product is recrystallized from ethanol or acetone-diethyl ether mixtures to remove unreacted amines and salts. Vacuum drying at 40°C yields a hygroscopic white powder with a melting point of 205–208°C.

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1680 cm (C=O stretch) and 1242 cm (C–O–C) confirm acetyl and ether linkages.

-

H NMR (400 MHz, DMSO-): δ 8.02 (d, 2H, Ar–H), 7.52 (d, 2H, Ar–H), 4.75 (s, 2H, CH), 3.45 (s, 9H, N(CH)), 2.60 (s, 3H, COCH).

-

Elemental Analysis: Calculated for : C 52.96%, H 6.66%, N 5.15%; Found: C 52.88%, H 6.71%, N 5.09% .

Chemical Reactions Analysis

Types of Reactions

(4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of (4-acetylphenyl) oxides.

Reduction: Formation of (4-hydroxyphenyl)-N,N,N-trimethylmethanaminium bromide.

Substitution: Formation of (4-acetylphenyl)-N,N,N-trimethylmethanaminium chloride or hydroxide.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide is in organic synthesis. Its structure allows it to participate in various reactions, including:

- N-Formylation Reactions : The compound can act as a catalyst or reactant in the formylation of amines, which is crucial for synthesizing formamide derivatives. Research indicates that using this compound can lead to high yields of desired products when combined with suitable reducing agents like hydrosilanes .

Case Study: N-Formylation Using Hydrosilanes

A study demonstrated the effectiveness of this compound in a catalytic system involving hydrosilanes for the reductive amidation of CO₂. The reaction yielded various formylated products with efficiencies exceeding 80% under optimized conditions .

| Reaction Conditions | Product Yield (%) |

|---|---|

| DMF, 50 °C | 95 |

| DMA, 50 °C | 77 |

| Acetonitrile | Not Active |

Catalysis

The compound has shown potential as a catalyst in several chemical reactions. Its quaternary ammonium structure enhances its ability to stabilize transition states, making it effective in:

- Catalytic Reduction : It has been used to facilitate the reduction of carbon dioxide to formylated products, showcasing its versatility as a catalyst in green chemistry applications .

Case Study: Catalytic Activity

In experiments involving the catalytic reduction of CO₂, this compound was found to significantly improve reaction rates and product yields compared to traditional catalysts. This highlights its potential for developing sustainable chemical processes.

Biological Applications

Emerging research suggests that this compound may possess biological activity, particularly in antimicrobial applications. Its derivatives have been studied for their effects on bacterial growth inhibition.

Case Study: Antimicrobial Activity

In a recent study, derivatives of this compound were tested against various bacterial strains, showing promising results in inhibiting growth at certain concentrations. This opens avenues for further research into its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide involves its interaction with biological membranes. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects by causing cell lysis. Additionally, the compound can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.

Comparison with Similar Compounds

Structural Comparisons

Quaternary ammonium salts (QAS) vary in their hydrophobic and hydrophilic components. Key structural analogs include:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide | 4-Acetylphenyl group, trimethylammonium, bromide counterion | Aromatic acetyl group enhances π-π interactions and electronic effects. |

| Dodecyltrimethylammonium bromide (DTAB) | Linear dodecyl chain, trimethylammonium, bromide counterion | Long alkyl chain prioritizes hydrophobicity; lacks aromatic/electron-withdrawing groups. |

| Phenyltrimethylammonium bromide | Phenyl group, trimethylammonium, bromide counterion | No acetyl substituent; reduced polarity compared to the 4-acetyl derivative. |

| 1-(4-Fluorobenzyl)-3-(4-acetylphenyl)imidazolium bromide | Imidazolium core with 4-acetylphenyl and fluorobenzyl substituents | Heterocyclic cationic structure; dual substituents enable multifunctional reactivity. |

Physical and Chemical Properties

Melting Points and Solubility

- This compound : Expected higher melting point (>200°C) due to aromatic stacking and polar acetyl group. Moderate water solubility owing to the balance between cationic hydrophilicity and aromatic hydrophobicity.

- DTAB : Lower melting point (~186–187°C) and high water solubility due to flexible alkyl chain .

- Phenyltrimethylammonium bromide: Melts at 215°C (decomposes) but has lower solubility than DTAB due to the non-polar phenyl group .

Reactivity

- The acetyl group in the target compound facilitates participation in condensation or nucleophilic aromatic substitution reactions, unlike DTAB or phenyltrimethylammonium salts.

- Palladium-catalyzed cross-coupling reactions (e.g., with boronic acids) are feasible due to the cationic aryl group’s ability to form Pd complexes, as seen in related triflate analogs .

Stability and Environmental Impact

- The acetyl group may enhance UV stability compared to alkyl-QAS. However, quaternary ammonium salts generally pose environmental persistence concerns, necessitating further biodegradability studies.

Biological Activity

(4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide, also known by its CAS number 205450-98-2, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

- Molecular Formula : C₁₂H₁₈BrNO

- Molecular Weight : 272.18 g/mol

- Synonyms : N-(4-acetylbenzyl)-N,N,N-trimethylammonium bromide

The compound features a trimethylammonium group and an acetylphenyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt lipid bilayers, potentially leading to altered membrane permeability. This property is often associated with antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that quaternary ammonium compounds can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms involving membrane disruption and interference with cellular processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells, suggesting potential as an anticancer agent.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 45 |

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy investigated the antibacterial efficacy of various quaternary ammonium compounds, including this compound. The results indicated that this compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential application in treating infections caused by multidrug-resistant organisms.

Case Study 2: Anticancer Activity

Another research article focused on the anticancer properties of this compound. The study found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. This finding suggests that it may serve as a lead compound for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves quaternization of tertiary amines with alkyl halides. For example, 1-(4-acetylphenyl)-3-(4-fluorobenzyl)imidazolium bromide (structurally analogous) was synthesized using 4-fluorobenzyl bromide under reflux in acetonitrile, achieving an 82% yield. Key parameters include stoichiometric ratios (e.g., 4 mmol alkylating agent), solvent choice (polar aprotic solvents like acetonitrile), and reaction time (24–48 hours). Monitoring via TLC and purification via recrystallization ensures purity .

- Advanced Note : Catalytic methods, such as palladium-catalyzed cross-coupling (e.g., with boronic acids), can modify the acetylphenyl moiety. Reaction conditions (100°C, ethanol, PdCl₂/PPh₃ catalysts) enable functionalization while retaining the quaternary ammonium core .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Detect acetyl (C=O) stretches near 1672 cm⁻¹ and quaternary ammonium bands (C-N⁺) at 1552 cm⁻¹ .

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.0 ppm for acetylphenyl), methyl groups on N⁺ (δ 3.0–3.5 ppm), and bromide counterion effects on splitting patterns .

- Elemental Analysis : Verify C, H, N content (e.g., C: 57.60%, H: 4.31%, N: 7.46%) to confirm stoichiometry .

Q. What physicochemical properties (e.g., logP, solubility) are critical for experimental design?

- Methodological Answer :

- logP : Estimated at -1.11 (similar to phenyltrimethylammonium bromide), indicating moderate hydrophilicity. This affects solvent selection (e.g., water/acetonitrile mixtures) .

- Hygroscopicity : The compound is moisture-sensitive; storage in desiccators under inert gas (N₂/Ar) is recommended .

- Melting Point : Decomposes at ~215°C, requiring controlled heating in synthesis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers at -20°C, protected from light. Use inert atmospheres (N₂) to prevent oxidation .

- Safety : Use PPE (gloves, face shields) to avoid inhalation/contact. Handle in fume hoods due to hygroscopic and irritant properties .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution, dipole moments, and frontier molecular orbitals. For example, the acetyl group’s electron-withdrawing effect reduces electron density on N⁺, influencing nucleophilic attack susceptibility. Compare HOMO-LUMO gaps with experimental UV-Vis data (~255 nm) to validate computational models .

Q. What are the degradation pathways in aqueous solutions, and how do pH and temperature affect them?

- Methodological Answer : Time-resolved spectroscopy in neutral/basic aqueous solutions reveals hydrolysis of the acetyl group to carboxylic acid derivatives. At pH > 9, hydroxide ions catalyze N⁺-C bond cleavage, forming trimethylamine and 4-acetylphenol. Kinetic studies (Arrhenius plots) show activation energies of ~50 kJ/mol, requiring pH-controlled buffers (e.g., phosphate, pH 7.4) for stability .

Q. Can this compound act as a phase-transfer catalyst or ionic liquid in organic reactions?

- Methodological Answer : The quaternary ammonium structure enables phase-transfer catalysis (PTC). For example, in biphasic systems (water/toluene), it facilitates nucleophilic substitutions (e.g., SN2 reactions) by shuttling anions into the organic phase. Conductivity studies in ethanol/water mixtures show 20% free Br⁻ ions, indicating ion-pairing behavior critical for PTC efficiency .

Q. What biological applications exist, such as enzyme inhibition or antimicrobial activity?

- Methodological Answer : Acetylphenyl-substituted quaternary ammonium salts inhibit metabolic enzymes (e.g., acetylcholinesterase) via electrostatic interactions with active sites. In vitro assays (IC₅₀ values) require optimizing concentration (0.1–10 mM) and buffer conditions (pH 7.4 Tris-HCl). SAR studies show fluorobenzyl derivatives enhance lipophilicity and potency .

Q. How to resolve contradictions between theoretical predictions and experimental data (e.g., spectroscopic vs. computational results)?

- Methodological Answer : Discrepancies in dipole moments or vibrational frequencies often arise from solvent effects omitted in DFT. Hybrid methods (e.g., COSMO-RS) incorporate solvent interactions (ε = 78.5 for water) to align computed IR bands (e.g., C=O stretch) with experimental observations. Validate using polarizable continuum models (PCM) in Gaussian simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.